molecular formula C8H5NO3S B2720412 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 1360929-98-1

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B2720412
CAS No.: 1360929-98-1
M. Wt: 195.19
InChI Key: RBKKJRSZEGHNKP-UHFFFAOYSA-N
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Description

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid is an organic compound belonging to the class of thienopyridines This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring, with a carboxylic acid group and a ketone group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid include other thienopyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-oxo-6H-thieno[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7-6-4(1-2-9-7)3-5(13-6)8(11)12/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKJRSZEGHNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360929-98-1
Record name 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid
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